molecular formula C18H16N2O6S2 B283931 Dimethyl 5-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate

Dimethyl 5-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate

Cat. No. B283931
M. Wt: 420.5 g/mol
InChI Key: BBXMOWQCDBFQGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 5-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DM-BTS and is a thiophene derivative that contains a benzoxazole moiety. DM-BTS has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties.

Scientific Research Applications

DM-BTS has been found to exhibit various biological activities, making it a potential candidate for drug development. Some of the scientific research applications of DM-BTS include:
1. Anti-inflammatory activity: DM-BTS has been found to exhibit significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
2. Anti-tumor activity: DM-BTS has been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells.
3. Anti-oxidant activity: DM-BTS has been found to exhibit significant anti-oxidant activity by scavenging free radicals and reducing oxidative stress.

Mechanism of Action

The mechanism of action of DM-BTS is not fully understood. However, it has been proposed that DM-BTS exerts its biological activities by modulating various signaling pathways. For example, DM-BTS has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. DM-BTS has also been found to activate the JNK signaling pathway, which is involved in the induction of apoptosis.
Biochemical and Physiological Effects:
DM-BTS has been found to exhibit various biochemical and physiological effects. For example, DM-BTS has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. DM-BTS has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, DM-BTS has been found to reduce oxidative stress by scavenging free radicals.

Advantages and Limitations for Lab Experiments

DM-BTS has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. DM-BTS is also soluble in a wide range of solvents, making it easy to use in various assays. However, DM-BTS has some limitations for lab experiments. It has low water solubility, which can limit its use in aqueous-based assays. DM-BTS is also sensitive to light and air, which can lead to degradation over time.

Future Directions

DM-BTS has several potential future directions for research. Some of these include:
1. Drug development: DM-BTS has shown promising anti-inflammatory, anti-tumor, and anti-oxidant activities, making it a potential candidate for drug development.
2. Mechanistic studies: Further studies are needed to elucidate the exact mechanism of action of DM-BTS.
3. Formulation development: DM-BTS has low water solubility, which can limit its use in aqueous-based assays. Formulation development can be done to improve the solubility of DM-BTS.
4. In vivo studies: In vivo studies are needed to determine the efficacy and safety of DM-BTS in animal models.
Conclusion:
DM-BTS is a promising chemical compound that has shown significant biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. The synthesis method of DM-BTS involves a multi-step process that can be easily scaled up for large-scale production. DM-BTS exerts its biological activities by modulating various signaling pathways, although the exact mechanism of action is not fully understood. DM-BTS has several advantages for lab experiments, but also has some limitations. Future research directions for DM-BTS include drug development, mechanistic studies, formulation development, and in vivo studies.

Synthesis Methods

DM-BTS can be synthesized through a multi-step process that involves the reaction of 3-methylthiophene-2,4-dicarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-aminobenzoxazole in the presence of a base to form the corresponding amide. Finally, the amide is treated with dimethyl sulfate to yield DM-BTS.

properties

Molecular Formula

C18H16N2O6S2

Molecular Weight

420.5 g/mol

IUPAC Name

dimethyl 5-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]-3-methylthiophene-2,4-dicarboxylate

InChI

InChI=1S/C18H16N2O6S2/c1-9-13(16(22)24-2)15(28-14(9)17(23)25-3)20-12(21)8-27-18-19-10-6-4-5-7-11(10)26-18/h4-7H,8H2,1-3H3,(H,20,21)

InChI Key

BBXMOWQCDBFQGI-UHFFFAOYSA-N

SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)CSC2=NC3=CC=CC=C3O2)C(=O)OC

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)CSC2=NC3=CC=CC=C3O2)C(=O)OC

Origin of Product

United States

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